Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl-
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Overview
Description
Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl-: is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1,4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine derivatives, including Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl- , can be achieved through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes, or the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of pyrazine derivatives often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl-: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions of Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl- often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl- may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrazine derivatives with different functional groups.
Scientific Research Applications
Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl-: has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl-: can be compared with other similar compounds, such as:
2-Methoxy-3,5-dimethylpyrazine: This compound lacks the chlorine substituent and has different chemical properties and applications.
2,5-Dimethyl-3-ethylpyrazine: This compound has an ethyl group instead of a methoxy group, leading to variations in its reactivity and uses.
3-Ethyl-2,5-dimethylpyrazine: Similar to the previous compound but with different substitution patterns, affecting its chemical behavior.
The uniqueness of Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl-
Properties
CAS No. |
91678-71-6 |
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Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-6-methoxy-3,5-dimethylpyrazine |
InChI |
InChI=1S/C7H9ClN2O/c1-4-6(8)10-7(11-3)5(2)9-4/h1-3H3 |
InChI Key |
LYXYPLMYBUHRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)Cl)OC |
Origin of Product |
United States |
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